Ethanone, 2-amino-1-(2-benzofuranyl)-
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Overview
Description
Ethanone, 2-amino-1-(2-benzofuranyl)- is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-benzofuranyl ethanone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-amino-1-(2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanone, 2-amino-1-(2-benzofuranyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanone, 2-amino-1-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core structure but lacks the amino group.
Benzofuran-2-yl methyl ketone: Another benzofuran derivative with different substituents.
Uniqueness: Ethanone, 2-amino-1-(2-benzofuranyl)- is unique due to the presence of the amino group at the 2-position, which imparts distinct chemical and biological properties. This differentiates it from other benzofuran derivatives and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-1-(1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6,11H2 |
InChI Key |
OKKOWWUDIMCHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CN |
Origin of Product |
United States |
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